[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol

Enantioselective Synthesis Triazole Antifungals Process Chemistry

[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol (CAS 126918-27-2, molecular formula C₁₀H₁₀F₂O₂, MW 200.18) is a chiral epoxide alcohol bearing two vicinal stereocenters in the (2R,3S) configuration. This compound serves as a critical precursor to the key epoxide triazole intermediate (CAS 127000-90-2) used in the industrial synthesis of triazole antifungal agents, most notably efinaconazole (Jublia) and ravuconazole.

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
CAS No. 126918-27-2
Cat. No. B138149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol
CAS126918-27-2
Synonyms[(2R,3S)-2-(2,4-DIFLUORO-PHENYL)-3-METHYL-OXIRANYL]-METHANOL
Molecular FormulaC10H10F2O2
Molecular Weight200.18 g/mol
Structural Identifiers
SMILESCC1C(O1)(CO)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C10H10F2O2/c1-6-10(5-13,14-6)8-3-2-7(11)4-9(8)12/h2-4,6,13H,5H2,1H3/t6-,10+/m0/s1
InChIKeyQREKDCIJNCXYEQ-QUBYGPBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol (CAS 126918-27-2): A Chiral Epoxide Alcohol Intermediate for Triazole Antifungal Synthesis


[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol (CAS 126918-27-2, molecular formula C₁₀H₁₀F₂O₂, MW 200.18) is a chiral epoxide alcohol bearing two vicinal stereocenters in the (2R,3S) configuration . This compound serves as a critical precursor to the key epoxide triazole intermediate (CAS 127000-90-2) used in the industrial synthesis of triazole antifungal agents, most notably efinaconazole (Jublia) and ravuconazole [1][2]. The compound is produced via enantioselective epoxidation or asymmetric dihydroxylation strategies that establish the requisite stereochemistry essential for downstream biological activity [3]. Commercial sources supply this intermediate at purities ranging from ≥95% to ≥98% .

Why Generic Substitution of [(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol Fails: Stereochemical and Functional Imperatives


This compound cannot be generically substituted because its (2R,3S) stereochemistry directly dictates the absolute configuration of the final drug substance. The (2R,3R) diastereomer (CAS 126918-35-2) is classified as an efinaconazole-related impurity and produces the pharmacologically inactive enantiomer upon downstream processing . Furthermore, the epoxide alcohol (CAS 126918-27-2) provides a chemically distinct entry point compared to pre-formed triazole intermediates: its free hydroxymethyl group enables flexible functionalization strategies (mesylation, Mitsunobu, or direct displacement) that allow process chemists to optimize the timing of triazole introduction for maximum overall yield and purity control [1][2]. Substitution with the racemic mixture, alternative diastereomers, or the downstream triazole intermediate eliminates this synthetic flexibility and can introduce difficult-to-remove stereochemical impurities into the final API.

Quantitative Differentiation Evidence for [(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol (CAS 126918-27-2)


Synthetic Route Step-Count Advantage: Tamura 4-Step vs. BMS 6-Step Route to Key Epoxide Intermediate

The Tamura (2014) route to the downstream triazole epoxide intermediate (CAS 127000-90-2), which proceeds through an epoxide alcohol precursor analogous to CAS 126918-27-2, achieves the target in 4 synthetic steps with 29% overall yield from commercially available ketone 2. This represents the shortest reported route and compares favorably to the Bristol-Myers Squibb (BMS) process requiring 6 steps with 25% overall yield [1]. The reduction in step count from 6 to 4 is enabled by the catalytic asymmetric cyanosilylation strategy that constructs the tetrasubstituted stereogenic center without reliance on chiral pool starting materials [1].

Enantioselective Synthesis Triazole Antifungals Process Chemistry

Diastereomeric Purity: (2R,3S) Configuration as the Pharmacologically Active Precursor

The (2R,3S) configuration of CAS 126918-27-2 is the stereochemically required precursor for the active pharmaceutical ingredient. The (2R,3R) diastereomer (CAS 126918-35-2) is formally listed as Efinaconazole Impurity 10 , and the corresponding (2R,3R)-epoxide triazole (CAS 135270-13-2) is classified as Efinaconazole Related Impurity 6 . In the Tamura 2014 synthesis, the diastereomeric ratio at the diol stage (the penultimate precursor to the epoxide) was 86:14 favoring the desired (2R,3S) configuration, with the desired diastereomer isolated as a single entity after silica gel chromatography [1].

Stereochemical Purity Impurity Control Chiral Intermediate

Efinaconazole Final-Step Yield Improvement: Optimized Epoxide Ring-Opening vs. Prior Art

The downstream triazole epoxide intermediate (derived from CAS 126918-27-2 via triazole installation) undergoes ring-opening with 4-methylenepiperidine to produce efinaconazole. Under conventional heating at 80°C (prior art conditions), only 44% of efinaconazole was isolated with 51% of the epoxide remaining unreacted after 24 hours [1]. Microwave irradiation at 120°C increased the yield to 90% [1]. This compares favorably to the original WO9426734 process (54% yield using 10 equivalents of amine) and WO2012029836 (87% yield but with ~95% purity due to competing hydrolysis) [2].

Efinaconazole Synthesis Ring-Opening Reaction Process Optimization

Multi-Target Versatility: Single Epoxide Alcohol Intermediate Enables Divergent Synthesis of Efinaconazole and Ravuconazole

The (2R,3S)-configured epoxide intermediate platform, accessible from CAS 126918-27-2, enables the divergent synthesis of multiple clinically significant triazole antifungals. From the common epoxide triazole intermediate (CAS 127000-90-2), efinaconazole was obtained in 90% yield via ring-opening with 4-methylenepiperidine, and ravuconazole was synthesized via Et₂AlCN-mediated ring-opening (76% yield) followed by thioamide formation and cyclization (78% yield) [1]. This contrasts with alternative intermediates (e.g., the 2,5-difluorophenyl analog for isavuconazole, CAS 241479-73-2) which lack this cross-target applicability [2].

Divergent Synthesis Ravuconazole Platform Intermediate

Upgraded Jacobsen Epoxidation Strategy: Exclusive (Z)-Alkene Formation for High Enantioselectivity

The Tang (2024) upgraded strategy achieves the key epoxide intermediate through a P(NMe₂)₃-mediated nonylidic olefination that ensures exclusive formation of the requisite (Z)-alkene, followed by highly enantioselective Jacobsen epoxidation establishing both vicinal stereocenters in a single step [1]. This approach contrasts with earlier Sharpless asymmetric epoxidation or enzymatic resolution methods that required additional steps for stereochemical enrichment [2]. While Tang et al. report this for the downstream triazole epoxide, the methodology is equally applicable to the epoxide alcohol CAS 126918-27-2, providing a streamlined route with reduced stereochemical erosion risk [1].

Jacobsen Epoxidation Enantioselectivity Process Robustness

Best Application Scenarios for [(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol (CAS 126918-27-2) in Research and Industrial Settings


Efinaconazole (Jublia) API Manufacturing: Stereochemically Controlled Epoxide Ring-Opening Route

This compound is the preferred precursor for the industrial production of efinaconazole via the epoxide triazole intermediate (CAS 127000-90-2). The (2R,3S) configuration of the epoxide alcohol directly translates to the (2R,3R) configuration of the final API after triazole installation and ring-opening with 4-methylenepiperidine. The optimized process achieves efinaconazole in >99% purity with 90% yield in the final ring-opening step under microwave irradiation at 120°C, a 36- to 46-percentage-point improvement over prior art conditions [1]. The anhydrous process conditions described in US Patent 10,626,102, using the epoxide triazole intermediate with in situ-generated methylenepiperidine free base, avoid competing hydrolysis that otherwise reduces yield and purity [2].

Ravuconazole Synthesis: Divergent Use of the Common Epoxide Platform

The same (2R,3S) epoxide alcohol intermediate platform that supplies efinaconazole production can be divergently employed for ravuconazole synthesis. The epoxide triazole undergoes cyanide-mediated ring-opening with Et₂AlCN (76% yield) followed by thioamide formation and Hantzsch-type thiazole cyclization (78% yield) to furnish ravuconazole [1]. This cross-program applicability makes CAS 126918-27-2 a strategically valuable procurement target for organizations developing multiple triazole antifungal candidates.

Impurity Reference Standard and Analytical Method Development

The (2R,3R) diastereomer (CAS 126918-35-2) and the (2R,3R)-epoxide triazole (CAS 135270-13-2) are formally classified as efinaconazole-related impurities [1][2]. Procurement of CAS 126918-27-2 with certified stereochemical purity is essential for developing HPLC methods capable of resolving these diastereomeric impurities. The Tamura 2014 protocol demonstrates that diastereomeric enrichment from 86:14 dr to >99% ee is achievable through crystallization, providing a benchmark for quality specifications .

Process Development Using Upgraded Asymmetric Epoxidation Methodologies

The Tang 2024 upgraded strategy—P(NMe₂)₃-mediated nonylidic olefination followed by Jacobsen epoxidation—offers a streamlined route to the key epoxide intermediate with both stereocenters established in a single step [3]. Process R&D teams procuring CAS 126918-27-2 as a benchmark can evaluate this newer methodology against the Tamura 2014 catalytic asymmetric cyanosilylation route (4 steps, 29% overall yield) [4] to optimize cost, throughput, and environmental footprint for their specific manufacturing scale.

Quote Request

Request a Quote for [(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.